[Gly8, aib22]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1, which plays a crucial role in glucose metabolism and insulin secretion. This compound is a derivative of the naturally occurring GLP-1(7-37), characterized by the substitution of glycine at position 8 and the introduction of alpha-amino-isobutyric acid at position 22. These modifications are designed to enhance the peptide's stability and efficacy in vivo, making it a subject of interest in diabetes research and treatment.
The compound is synthesized from GLP-1, which is derived from proglucagon, primarily produced in the intestinal L-cells. The modifications made to create [Gly8, aib22]GLP-1(7-37)-NH2 aim to improve its pharmacokinetic properties and biological activity compared to its native forms.
[Gly8, aib22]GLP-1(7-37)-NH2 falls under the classification of peptide hormones, specifically as an analog of glucagon-like peptide-1. It is categorized as a therapeutic agent for managing type 2 diabetes mellitus due to its insulinotropic effects.
The synthesis of [Gly8, aib22]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The introduction of specific side-chain modifications, such as the incorporation of alpha-amino-isobutyric acid, is achieved through careful selection of protecting groups and coupling reagents.
The synthesis typically includes:
The molecular structure of [Gly8, aib22]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its biological activity. The modifications at positions 8 and 22 are designed to stabilize this helical structure.
The molecular formula can be represented as . The molecular weight is approximately 3480 Da. The specific arrangement of amino acids contributes to its receptor binding affinity and biological function.
[Gly8, aib22]GLP-1(7-37)-NH2 undergoes various biochemical reactions within the body:
The resistance to enzymatic degradation is attributed to structural modifications that prevent DPP-IV from cleaving the peptide effectively.
The mechanism by which [Gly8, aib22]GLP-1(7-37)-NH2 exerts its effects involves several steps:
Studies indicate that this analog maintains potent insulinotropic activity with enhanced stability in circulation compared to unmodified GLP-1 peptides .
[Gly8, aib22]GLP-1(7-37)-NH2 is typically presented as a white powder that is soluble in water and exhibits stability under physiological conditions.
Key chemical properties include:
Relevant analyses demonstrate that this compound retains significant biological activity even after prolonged exposure in vivo .
[Gly8, aib22]GLP-1(7-37)-NH2 has several applications in scientific research and medicine:
The ongoing research into this compound continues to reveal its potential benefits in improving glycemic control and reducing body weight in diabetic patients .
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.:
CAS No.: 1730-43-4
CAS No.: 25291-67-2